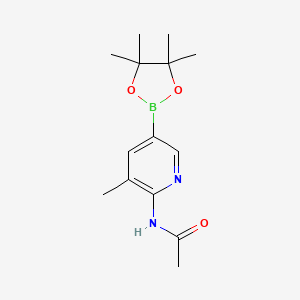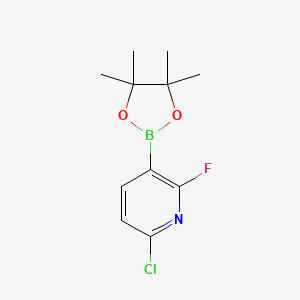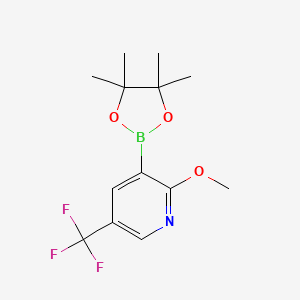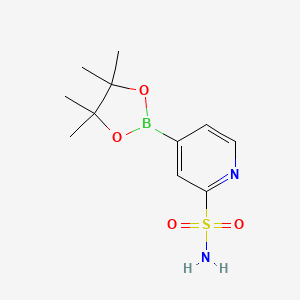
2-Sulfamoylpyridine-4-boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfamoylpyridine-4-boronic acid pinacol ester (2-SPP) is a chemical compound that has a wide range of applications in the scientific research field. It is used as a reagent in a variety of organic synthesis reactions, as well as in the construction of novel bioactive molecules. 2-SPP has also been used in the development of drugs, diagnostics, and therapeutic agents.
科学的研究の応用
2-Sulfamoylpyridine-4-boronic acid pinacol ester has a number of applications in scientific research. It is used as a reagent in organic synthesis reactions, such as the synthesis of a variety of bioactive molecules. It is also used in the development of drugs, diagnostics, and therapeutic agents. Additionally, this compound has been used in the synthesis of new materials for use in nanotechnology.
作用機序
The mechanism of action of 2-Sulfamoylpyridine-4-boronic acid pinacol ester is not fully understood. However, it is believed that the reaction of this compound with a base catalyst produces a boronate ester, which is then able to react with other molecules to form new compounds. This is thought to be the basis for the various applications of this compound in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is thought that the boronate ester formed by the reaction of this compound with a base catalyst may be able to interact with various molecules in the body, leading to various effects. For example, it has been suggested that this compound may be able to interact with proteins, leading to changes in their structure and function. Additionally, this compound has been shown to be able to interact with DNA, leading to changes in gene expression.
実験室実験の利点と制限
2-Sulfamoylpyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a wide variety of organic synthesis reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, the reaction of this compound with a base catalyst is relatively slow, making it difficult to use in reactions that require a rapid reaction time.
将来の方向性
There are a number of potential future directions for the use of 2-Sulfamoylpyridine-4-boronic acid pinacol ester. One potential direction is the use of this compound in the development of novel drugs, diagnostics, and therapeutic agents. Additionally, this compound could be used to synthesize new materials for use in nanotechnology. Additionally, further research could be done to explore the biochemical and physiological effects of this compound and to develop new applications for this compound. Finally, further research could be done to develop more efficient methods of synthesizing this compound.
合成法
2-Sulfamoylpyridine-4-boronic acid pinacol ester is synthesized by the reaction of 2-sulfamoylpyridine and 4-boronic acid pinacol ester in the presence of a base catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from 40-70°C. The reaction proceeds in two steps: first, the 4-boronic acid pinacol ester reacts with the 2-sulfamoylpyridine to form a boronate ester; then, the boronate ester reacts with the base catalyst to form the this compound.
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-5-6-14-9(7-8)19(13,15)16/h5-7H,1-4H3,(H2,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRCCHQZADHJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


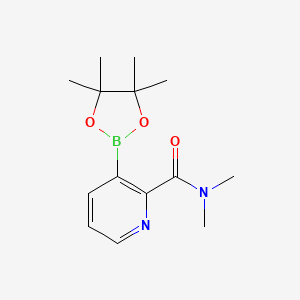

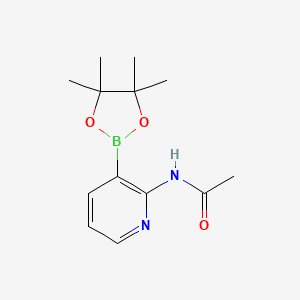
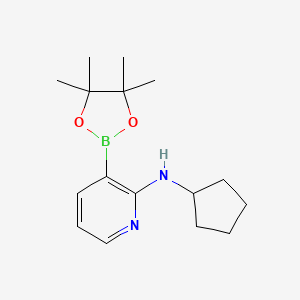

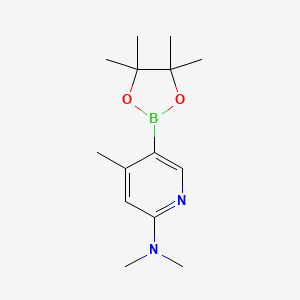
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6338221.png)
